N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea
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Overview
Description
N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea is a complex organic compound that features a unique structure combining a naphthalene ring, a pyridine ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea typically involves the reaction of N-methyl-N’-naphthalen-1-ylurea with 2-(pyridin-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(naphthalen-1-yl)methanamine: Shares the naphthalene and methylamine moieties but lacks the pyridine and urea components.
N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine: Contains a pyridine ring but differs in the overall structure and functional groups.
Uniqueness
N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea is unique due to its combination of a naphthalene ring, a pyridine ring, and a urea linkage. This structure imparts specific chemical properties and reactivity that are not found in simpler analogs.
Properties
CAS No. |
56914-11-5 |
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Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-methyl-3-naphthalen-1-yl-1-(2-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C19H19N3O/c1-22(14-12-16-9-4-5-13-20-16)19(23)21-18-11-6-8-15-7-2-3-10-17(15)18/h2-11,13H,12,14H2,1H3,(H,21,23) |
InChI Key |
PJHYCZNRCOTIOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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